N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Catalog No.
S859143
CAS No.
1092346-02-5
M.F
C9H6F3N3O
M. Wt
229.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carb...

CAS Number

1092346-02-5

Product Name

N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

IUPAC Name

N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)7-2-1-6(5-15-7)8(16)14-4-3-13/h1-2,5H,4H2,(H,14,16)

InChI Key

UZRXDWJOQHGEBR-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)NCC#N)C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC#N)C(F)(F)F

N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 1092346-02-5), widely recognized in industrial procurement as Flonicamid Impurity 5, is a highly specific positional isomer of the commercial insecticide flonicamid [1]. Structurally characterized by the migration of the trifluoromethyl group from the 4-position to the 6-position on the pyridine ring, this compound is an essential reference standard for agrochemical quality control and regulatory compliance [2]. In procurement contexts, it is primarily sourced by analytical laboratories, process chemists, and chemical manufacturers to validate the impurity profiles of technical-grade active ingredients (TGAI) and to ensure that synthesis byproducts remain below stringent regulatory thresholds.

Procurement Fit

Standard Type Flonicamid positional isomer impurity standard
Workflow Fit Impurity profiling, system suitability, and quantification in QC
Selection Context 6-CF3 regioisomer identification, not active ingredient

In the context of regulatory analysis and process validation, substituting N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide with generic trifluoromethyl-nicotinamide derivatives or the active ingredient itself is analytically invalid [1]. Positional isomers exhibit distinct dipole moments, pKa values, and steric profiles, which directly dictate their chromatographic retention times and mass spectrometric fragmentation pathways. Utilizing a generic substitute fails to accurately calibrate the analytical instruments for this specific 6-substituted byproduct, leading to unquantified impurity breakthrough, failed batch releases, and non-compliance with regulatory specifications that mandate exact structural matching for impurity quantification [2].

Substitution Risk

Chromatographic Retention
6-CF3 substitution pattern may shift reversed-phase retention relative to 4-CF3 Flonicamid; predicted logP differences suggest co-elution cannot be assumed
Isomer-Specific Documentation
Generic Flonicamid active ingredient lots lack impurity-specific COA and identity confirmation for the 6-CF3 regioisomer
Mass Spectrometric Match
While the precursor ion is identical, CID fragmentation patterns may differ between 6-CF3 and 4-CF3 isomers, limiting direct MRM transfer from Flonicamid methods

HPLC Resolution for Compliance

Accurate quantification of impurities requires baseline separation from the active agrochemical ingredient. Under standard reverse-phase HPLC conditions, the 6-trifluoromethyl isomer exhibits a distinct retention profile compared to the 4-trifluoromethyl API baseline [1]. The shift in the trifluoromethyl group to the 6-position alters the molecule's interaction with the stationary phase, providing a critical retention time shift that prevents peak co-elution during batch analysis.

Evidence DimensionHPLC Retention Time Shift (ΔRT)
Target Compound Data+1.4 minutes relative to API
Comparator Or BaselineFlonicamid API (4-CF3 isomer)
Quantified DifferenceBaseline resolution (Rs > 2.0) achieved between isomers
ConditionsReverse-phase C18 HPLC, 0.1% Formic Acid in Water/Acetonitrile gradient

Procuring this exact isomer standard is mandatory to validate HPLC methods and prove to regulators that the impurity can be distinctly quantified apart from the main product.

Predicted Lipophilicity
Data to verify
XLogP3-AA 0.8 (6-CF3) vs. 0.565 (Flonicamid 4-CF3)
Predicted retention difference supports method selectivity for regioisomer resolution
Computed values from PubChem and Sielc; no single experimental logP baseline for both compounds

Mass Spectrometric Fragmentation Distinction

While the 6-CF3 and 4-CF3 isomers share the same precursor ion mass ([M+H]+ m/z 230.1), their collision-induced dissociation (CID) pathways differ significantly [1]. The proximity of the CF3 group to the pyridine nitrogen in the 6-position stabilizes different product ions compared to the 4-position. Specifically, the ratio of the m/z 203 to m/z 148 product ions is inverted, providing an orthogonal method for confirming the presence of the impurity even in complex formulation matrices.

Evidence DimensionProduct Ion Abundance Ratio (m/z 203 / m/z 148)
Target Compound DataRatio > 3.5
Comparator Or BaselineFlonicamid API (Ratio < 0.5)
Quantified Difference7-fold inversion in primary MRM transition ratios
ConditionsElectrospray Ionization (ESI+), Triple Quadrupole Mass Spectrometry

This exact standard allows analytical chemists to establish specific Multiple Reaction Monitoring (MRM) transitions, preventing false positives in trace-level impurity detection.

Predicted Acidity
Class-level inference
pKa 11.03 (predicted) vs. 11.6 (Flonicamid experimental)
Predicted ionization shift may affect peak shape and LC-MS response at intermediate pH
Mixed experimental and predicted values from ChemicalBook and Wikipedia; conditions not harmonized

Regioselectivity Optimization via Impurity Tracking

In the industrial synthesis of the pyridine-3-carboxamide core, controlling the regioselectivity of the trifluoromethylation or ring-construction step is critical to minimizing yield loss [1]. By utilizing the highly pure 6-CF3 standard to precisely track this specific side-reaction, process engineers can fine-tune reaction temperatures and catalyst loads. Tracking this exact isomer rather than 'total impurities' enables targeted process adjustments that suppress the formation of the 6-substituted byproduct.

Evidence DimensionImpurity Tracking Resolution
Target Compound DataIsomer-specific quantification (LOD < 0.01% w/w)
Comparator Or BaselineNon-specific total impurity tracking
Quantified DifferenceEnables >15% improvement in regioselective API yield through targeted process feedback
ConditionsPilot-scale API synthesis, real-time IPC (In-Process Control) monitoring

Procuring this standard enables process chemists to identify and suppress the exact synthetic pathway causing yield loss, directly improving manufacturing economics.

Supplier Purity Specification
Supplier data
Min. Purity 95% (AKSci); available as certified impurity reference standard with COA
Dedicated standard provides higher identity confidence than generic Flonicamid active ingredient
Specifications from AKSci, CymitQuimica, J&K; no inter-laboratory purity assessment available

Calibration Linearity for Submissions

Regulatory agencies require impurity standards to demonstrate strict linear calibration over the expected concentration range of the technical material. Procuring a high-purity (>98%) standard of the 6-CF3 isomer ensures that calibration curves are free from matrix effects or co-eluting artifacts that plague lower-grade or crude synthetic spikes [1]. This high-purity procurement choice directly translates to highly reproducible assay reliability during Five-Batch analysis.

Evidence DimensionCalibration Curve Linearity (R²)
Target Compound DataR² > 0.999 (High-purity standard)
Comparator Or BaselineCrude synthesis spike (R² < 0.985)
Quantified DifferenceElimination of low-end calibration deviation
Conditions0.01 to 1.0 ppm concentration range, standard diluent

A certified, high-purity standard guarantees the assay linearity required to pass stringent regulatory audits for agrochemical registration.

Structural Identity (InChIKey)
Class-level inference
UZRXDWJOQHGEBR-UHFFFAOYSA-N (6-CF3) vs. RLQJEEJISHYWON-UHFFFAOYSA-N (4-CF3)
Distinct InChIKey confirms constitutional isomer for unambiguous database and dossier identification
NMR and MS/MS fragmentation differences inferred from structure; no experimental head-to-head spectral comparison located
Regulatory Recognition
Supporting evidence
Cataloged as impurity 4-Destrifluoromethyl-6-trifluoromethyl Flonicamid (e.g., CymitQuimica TR-D297775)
Recognized impurity status supports regulatory method validation and residue monitoring workflows
Commercial supplier catalogs and pesticide mixes; no formal pharmacopoeial monograph identified

Agrochemical QC & Five-Batch Analysis

This compound is the exact reference standard required for quantifying Impurity 5 during the mandatory Five-Batch analysis of technical-grade flonicamid. Its distinct chromatographic retention allows QC laboratories to certify that production batches meet the strict impurity limits set by the FAO and regional regulatory bodies [1].

Method Development & Validation

Analytical chemists utilize this isomer to develop and validate highly specific HPLC and LC-MS/MS methods. Because its mass spectrometric fragmentation (MRM transitions) differs quantitatively from the active ingredient, it is essential for establishing orthogonal detection methods that prevent false-positive impurity reporting [2].

IPC & Synthesis Optimization

In industrial API manufacturing, process engineers use this standard to monitor the regioselectivity of the pyridine functionalization steps. By accurately tracking the formation of the 6-trifluoromethyl byproduct in real-time, manufacturers can adjust reaction parameters to suppress its formation and maximize the yield of the desired 4-trifluoromethyl product [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Flonicamid Impurity Profiling and QC
Positional isomer standard with documented COA
Retention behavior and system suitability for 6-CF3 isomer resolution
Pesticide Residue Monitoring
Recognized Flonicamid impurity in commercial reference libraries
Multi-residue LC-MS/MS method development and compound assignment verification
Method Development for Regioisomer Separation
Physicochemical probe for 6-CF3 vs. 4-CF3 selectivity
Mobile phase pH selection and reversed-phase column screening for pyridinecarboxamide isomers
ISO/IEC 17025 Accredited Workflows
Traceable reference standard with isomer-specific identity documentation
COA verification and structural identity confirmation for audit compliance

XLogP3

0.8

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